JNJ-46281222

Description

Structure

3D Structure

Properties

IUPAC Name |

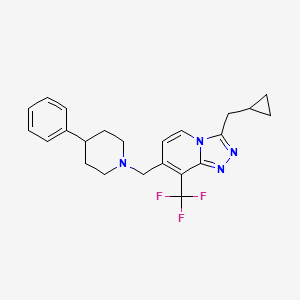

3-(cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N4/c24-23(25,26)21-19(10-13-30-20(14-16-6-7-16)27-28-22(21)30)15-29-11-8-18(9-12-29)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDKDODJIBQNLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCC(CC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Profile of JNJ-42165279

Introduction

JNJ-42165279 is a potent, selective, and orally bioavailable investigational small molecule developed by Janssen Pharmaceutica.[1] It functions as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[2] The primary role of FAAH is the degradation of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA), as well as oleoyl ethanolamide (OEA) and palmitoyl ethanolamide (PEA).[3][4] By inhibiting FAAH, JNJ-42165279 increases the levels of these endogenous cannabinoids, thereby potentiating their signaling.[5] This mechanism of action has been hypothesized to hold therapeutic potential for a variety of central nervous system (CNS) disorders, such as anxiety, depression, and pain.[1][5]

JNJ-42165279 is classified as a covalently binding but slowly reversible inhibitor of FAAH.[1][2] This characteristic allows for a durable pharmacodynamic effect that is suitable for once-daily dosing, while potentially mitigating risks associated with irreversible enzyme inactivation.[1] Preclinical and clinical studies have demonstrated its ability to effectively inhibit FAAH in both peripheral tissues and the central nervous system.[1][5]

Mechanism of Action

JNJ-42165279 acts as a substrate for the FAAH enzyme, leading to covalent binding to the catalytic site.[6] This inactivation of the enzyme prevents the hydrolysis of fatty acid amides like anandamide. As a result, the concentrations of anandamide and other FAAs increase in both the brain and peripheral tissues.[3][5] This elevation of endocannabinoid levels enhances their signaling through cannabinoid receptors (primarily CB1), which is thought to mediate the therapeutic effects. The enzyme's activity is gradually restored through the slow hydrolysis of the drug fragment from the active site.[7]

Quantitative Pharmacological Data

The pharmacological profile of JNJ-42165279 has been characterized through extensive in vitro and in vivo studies in both preclinical species and humans.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | Species | IC₅₀ (nM) |

| FAAH | Human | 70 ± 8[2][3] |

| FAAH | Rat | 313 ± 28[3] |

Table 2: In Vitro Selectivity Profile

| Target Panel | Concentration | Observation |

| 50 Receptors, Enzymes, Transporters, Ion Channels | 10 µM | No significant inhibition (>50%) of binding to any target.[3][8] |

| Cytochrome P450 Isoforms (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | 10 µM | No inhibition observed.[3][8] |

| hERG Channel | 10 µM | No inhibition observed.[3][8] |

Table 3: Human Pharmacokinetics (Multiple-Ascending Dose Study)

| Parameter | 10-100 mg Dose Range |

| Absorption | Rapidly absorbed following oral administration.[5] |

| Plasma Half-life (t₁/₂) | 8.14–14.1 hours.[5] |

| Cₘₐₓ Accumulation Ratio (Day 10 vs Day 1) | ~98–156%[5] |

| AUC Accumulation Ratio (Day 10 vs Day 1) | ~144–337%[5] |

Table 4: Human Pharmacodynamics (Multiple-Ascending Dose Study)

| Biomarker | Dose | Effect |

| Leukocyte FAAH Activity | 10–100 mg (Single Dose) | Mean trough of 7.85–10.4% activity remaining.[5] |

| Leukocyte FAAH Activity | 10–100 mg (10 Days, QD) | Mean trough of 0.58–10.5% activity remaining.[5] |

| Plasma Anandamide (AEA) | 10–100 mg (Single Dose) | 5.5–10-fold increase vs. placebo.[5] |

| Plasma OEA & PEA | 10–100 mg (Single Dose) | 4.3–5.6-fold increase vs. placebo.[5] |

| Brain FAAH Occupancy | ≥10 mg | Saturation of brain FAAH occupancy observed.[5][9] |

Table 5: Rat Pharmacokinetics (20 mg/kg, oral)

| Compartment | Cₘₐₓ | Time to Cₘₐₓ |

| Plasma | 4.2 µM | 1 hour[3][8] |

| Brain | 6.3 µM | 1 hour[3] |

Table 6: Rat In Vivo Efficacy (Spinal Nerve Ligation Model)

| Dose | Effect (% Maximum Possible Effect) |

| 60 mg/kg | ~59% reversal of allodynia at 30 min.[3] |

| ED₉₀ | 22 mg/kg (corresponds to 2.5 µM plasma concentration at 30 min).[3][8] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data.

FAAH Inhibition Assay

The inhibitory potency of JNJ-42165279 against recombinant human and rat FAAH was determined by incubating the compound with the enzyme for 1 hour. The apparent IC₅₀ values were then calculated. The time-dependent nature of the inhibition was confirmed by observing that the apparent IC₅₀ decreased with longer incubation times. To assess reversibility, rat FAAH was pre-treated with JNJ-42165279 overnight and then subjected to dialysis, which resulted in a partial recovery of enzymatic activity.[3]

Selectivity Screening

The selectivity of JNJ-42165279 was evaluated against a broad panel of 50 different receptors, enzymes, transporters, and ion channels. The compound was tested at a concentration of 10 µM. Additionally, its potential to inhibit key cytochrome P450 enzymes (CYPs) and the hERG channel was assessed at the same concentration.[3][8]

Rat Spinal Nerve Ligation (SNL) Model

To assess in vivo efficacy for neuropathic pain, the SNL model was used in rats. This model involves the tight ligation of the L5 and L6 spinal nerves, which induces long-lasting tactile allodynia. The sensitivity of the animals' hind paws to von Frey filaments was measured to quantify this allodynia. JNJ-42165279 was administered orally, and its ability to reverse the allodynia was measured at various time points and doses. The effect was expressed as the percentage of the maximum possible effect (%MPE), where a full reversal to the pre-injury threshold represents 100% MPE.[3]

Human Multiple-Ascending Dose (MAD) and PET Studies

A Phase I study was conducted in healthy human volunteers to assess the pharmacokinetics, pharmacodynamics, and safety of JNJ-42165279.[5] The study involved multiple ascending doses. Concentrations of JNJ-42165279 and key fatty acid amides (AEA, OEA, PEA) were measured in plasma and cerebrospinal fluid (CSF).[9][10] Peripheral FAAH inhibition was quantified by measuring FAAH activity in leukocytes.[5]

To determine central target engagement, a Positron Emission Tomography (PET) study was conducted using the FAAH tracer [¹¹C]MK3168.[9][10] This allowed for the direct measurement of FAAH occupancy in the brain after single and multiple doses of JNJ-42165279.[5]

Conclusion

JNJ-42165279 is a selective, slowly reversible inhibitor of FAAH with a well-characterized pharmacological profile. It demonstrates potent inhibition of both human and rat FAAH with high selectivity over other CNS targets.[3] The compound is orally bioavailable and achieves significant exposure in the brain.[3][8] In humans, JNJ-42165279 leads to profound and dose-dependent inhibition of FAAH in both central and peripheral compartments, resulting in a substantial elevation of anandamide and other fatty acid amides.[5] Doses of 10 mg and above are sufficient to achieve saturation of FAAH in the brain.[5][9] This robust target engagement, combined with a favorable safety profile in early clinical trials, supported its further development for CNS disorders.[1][5]

References

- 1. JNJ-42165279 | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]

- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. scispace.com [scispace.com]

- 9. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

JNJ-46281222: An In-Depth Technical Guide to its Selectivity for mGlu2 over mGlu3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity of the positive allosteric modulator (PAM) JNJ-46281222 for the metabotropic glutamate receptor 2 (mGlu2) versus the closely related mGlu3 receptor. This document details the quantitative data available, the experimental protocols used for its determination, and the underlying signaling pathways of these receptors.

Quantitative Data Summary: JNJ-46281222's High Affinity and Potency for mGlu2

JNJ-46281222 is characterized as a highly potent and selective positive allosteric modulator of the mGlu2 receptor. Extensive in vitro studies have quantified its interaction with the human mGlu2 receptor, revealing nanomolar affinity and potent modulation of the receptor's response to the endogenous agonist, glutamate.

Below is a summary of the key quantitative parameters for JNJ-46281222 at the human mGlu2 receptor.

| Parameter | Value | Receptor | Assay Type | Reference |

| Binding Affinity (Kd) | 1.7 nM | hmGlu2 | Saturation Radioligand Binding ([³H]JNJ-46281222) | |

| Binding Affinity (pKi) | 8.33 | hmGlu2 | Homologous Displacement ([³H]JNJ-46281222) | |

| Functional Potency (pEC50) | 7.71 | hmGlu2 | [³⁵S]GTPγS Binding (in the presence of EC₂₀ glutamate) | |

| Agonist Activity (pEC50) | 6.75 | hmGlu2 | [³⁵S]GTPγS Binding (alone) |

Experimental Protocols

The determination of the binding affinity and functional potency of JNJ-46281222 relies on two primary in vitro assays: radioligand binding assays and functional [³⁵S]GTPγS binding assays.

Radioligand Binding Assays

Radioligand binding assays are employed to directly measure the affinity of a compound for a receptor. For JNJ-46281222, this was achieved using its tritiated counterpart, [³H]JNJ-46281222.

Protocol for Saturation Binding Assay:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor are prepared.

-

Incubation: A fixed amount of membrane protein is incubated with increasing concentrations of [³H]JNJ-46281222 in an assay buffer (typically 50 mM Tris-HCl, pH 7.4).

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand to determine non-specific binding.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.

Protocol for Competition Binding Assay:

-

Incubation: A fixed concentration of [³H]JNJ-46281222 is incubated with membranes expressing the mGlu2 receptor in the presence of increasing concentrations of non-labeled JNJ-46281222.

-

Equilibration, Separation, and Quantification: These steps are performed as described in the saturation binding assay.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assays.

[³⁵S]GTPγS Functional Assays

[³⁵S]GTPγS binding assays are functional assays that measure the activation of G proteins coupled to a receptor. Since mGlu2 and mGlu3 are Gᵢ/ₒ-coupled receptors, their activation leads to an increase in the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Protocol for [³⁵S]GTPγS Binding Assay:

-

Membrane Preparation: Membranes from cells expressing the mGlu2 or mGlu3 receptor are prepared.

-

Incubation Mixture: The membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and the test compound (JNJ-46281222). To assess PAM activity, a sub-maximal (EC₂₀) concentration of glutamate is also included.

-

Initiation of Reaction: The reaction is initiated by the addition of the membranes to the incubation mixture.

-

Incubation: The mixture is incubated to allow for G protein activation and [³⁵S]GTPγS binding.

-

Termination and Separation: The reaction is terminated by rapid filtration, separating the membranes with bound [³⁵S]GTPγS from the free radiolabel.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration-response curves are generated, and the EC₅₀ (potency) and Eₘₐₓ (efficacy) values are determined by non-linear regression.

Caption: Workflow for [³⁵S]GTPγS Functional Assays.

mGlu2 and mGlu3 Signaling Pathways

Both mGlu2 and mGlu3 are members of the Group II metabotropic glutamate receptors. They are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).

While their primary signaling pathway is similar, there can be subtle differences in their downstream effects and regulation due to differences in their expression patterns and protein-protein interactions.

Canonical Gαi/o Signaling Pathway

The canonical signaling cascade for both mGlu2 and mGlu3 receptors is as follows:

-

Glutamate Binding: The endogenous agonist, glutamate, binds to the Venus flytrap domain of the receptor.

-

Conformational Change: This binding induces a conformational change in the receptor dimer.

-

G-Protein Activation: The conformational change facilitates the exchange of GDP for GTP on the associated Gαi/o subunit.

-

Effector Modulation: The activated Gαi/o-GTP and the Gβγ subunits dissociate and modulate the activity of downstream effectors.

-

Gαi/o-GTP: Directly inhibits adenylyl cyclase, leading to reduced cAMP production.

-

Gβγ: Can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.

-

Caption: Canonical Signaling Pathway of mGlu2/mGlu3 Receptors.

Conclusion

JNJ-46281222 is a potent and selective positive allosteric modulator of the mGlu2 receptor, with a binding affinity in the low nanomolar range and high functional potency. While quantitative data for its activity at the mGlu3 receptor is not publicly available, the consistent description of its selectivity in the scientific literature strongly suggests a significantly lower affinity and/or potency for this closely related receptor subtype. The selectivity of JNJ-46281222 is determined through rigorous in vitro pharmacological assays, including radioligand binding and [³⁵S]GTPγS functional assays. Both mGlu2 and mGlu3 receptors primarily signal through the Gαi/o pathway to inhibit adenylyl cyclase, and the potentiation of this pathway at mGlu2 by JNJ-46281222 underlies its pharmacological effects. Further studies would be beneficial to quantify the precise selectivity window of JNJ-46281222 against the mGlu3 receptor.

An In-depth Technical Guide to the Downstream Signaling Pathways of JNJ-46281222

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JNJ-46281222 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). As a member of the Group II metabotropic glutamate receptors, mGlu2 plays a crucial role in regulating synaptic transmission and neuronal excitability. This document provides a comprehensive technical overview of the downstream signaling pathways modulated by JNJ-46281222. It includes a detailed description of its mechanism of action, quantitative data on its pharmacological properties, and in-depth experimental protocols for key assays used in its characterization. The signaling pathways are illustrated with diagrams generated using the DOT language for clarity.

Introduction to JNJ-46281222 and the mGlu2 Receptor

The metabotropic glutamate receptor 2 (mGlu2) is a G-protein coupled receptor (GPCR) that belongs to family C of this receptor superfamily.[1] It is predominantly expressed in the central nervous system and functions as an autoreceptor on presynaptic terminals to inhibit neurotransmitter release.[2] Allosteric modulation of the mGlu2 receptor presents a promising therapeutic strategy for various neurological and psychiatric disorders.[3][4][5]

JNJ-46281222 is a highly potent and selective positive allosteric modulator of the mGlu2 receptor.[1][3][4][5] Unlike orthosteric agonists that bind to the same site as the endogenous ligand glutamate, PAMs like JNJ-46281222 bind to a distinct allosteric site on the receptor.[3][4] This binding potentiates the receptor's response to glutamate, thereby enhancing its natural physiological activity.

Mechanism of Action of JNJ-46281222

JNJ-46281222 exerts its effect by binding to an allosteric site within the seven-transmembrane (7TM) domain of the mGlu2 receptor.[3][4] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[6] The presence of glutamate enhances the binding of JNJ-46281222, and conversely, JNJ-46281222 increases the potency of glutamate.[4][7] This cooperative relationship is a hallmark of positive allosteric modulation.

The potentiation of the mGlu2 receptor by JNJ-46281222 leads to a more robust activation of its associated G-protein, which is of the Gi/o family.[8] The binding of JNJ-46281222 is significantly reduced in the presence of GTP, indicating a preference for the G-protein-coupled state of the receptor.[1][3][4][5]

Downstream Signaling Pathways

The activation of the mGlu2 receptor by glutamate, potentiated by JNJ-46281222, initiates a cascade of intracellular signaling events primarily through the Gi/o pathway.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The primary downstream effect of mGlu2 receptor activation is the inhibition of adenylyl cyclase. The activated α-subunit of the Gi/o protein (Gαi/o) directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[8] This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).

Modulation of Ion Channels

The βγ-subunits (Gβγ) of the dissociated Gi/o protein can directly interact with and modulate the activity of ion channels. A key target of Gβγ released upon mGlu2 receptor activation is the G-protein-coupled inwardly rectifying potassium (GIRK) channel.[7][9][10] Activation of GIRK channels leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability.

Other Potential Pathways

While the inhibition of the adenylyl cyclase pathway and modulation of GIRK channels are the most well-characterized downstream effects of mGlu2 activation, some evidence suggests potential cross-talk with other signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[8] However, the direct link and the specific effects of JNJ-46281222 on these pathways require further investigation.

Quantitative Data

The following tables summarize the key quantitative pharmacological parameters of JNJ-46281222.

Table 1: Binding Affinity and Potency of JNJ-46281222

| Parameter | Value | Cell Line | Assay | Reference |

| Kd | 1.7 nM | CHO-K1 cells expressing hmGlu2 | [3H]-JNJ-46281222 Saturation Binding | [1][4] |

| pKi | 8.33 | CHO-K1 cells expressing hmGlu2 | [3H]-JNJ-46281222 Homologous Displacement | [1] |

| pEC50 (in presence of EC20 glutamate) | 7.71 ± 0.02 | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS Binding | [1] |

| pEC50 (in absence of glutamate) | 6.75 ± 0.08 | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS Binding | [1] |

Table 2: Effect of JNJ-46281222 on Glutamate-induced mGlu2 Receptor Activation

| Parameter | Condition | Fold Change | Assay | Reference |

| Glutamate Efficacy | + 100 nM JNJ-46281222 | ~2-fold increase | [35S]-GTPγS Binding | [4] |

| Glutamate Potency | + 100 nM JNJ-46281222 | 5-fold increase | [35S]-GTPγS Binding | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol is adapted from studies characterizing [3H]-JNJ-46281222 binding to the mGlu2 receptor.[1][3][4][5][11]

Objective: To determine the binding affinity (Kd) and density (Bmax) of JNJ-46281222 to the mGlu2 receptor.

Materials:

-

Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.

-

[3H]-JNJ-46281222 (radioligand).

-

Unlabeled JNJ-46281222.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Saturation Binding:

-

Prepare serial dilutions of [3H]-JNJ-46281222 in binding buffer.

-

In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).

-

Add increasing concentrations of [3H]-JNJ-46281222 to the wells.

-

For non-specific binding determination, add a high concentration of unlabeled JNJ-46281222 (e.g., 10 µM) to a parallel set of wells.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding against the concentration of [3H]-JNJ-46281222 and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.

-

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation.[2][4][12][13][14][15]

Objective: To determine the potency (EC50) and efficacy of JNJ-46281222 in potentiating glutamate-induced G-protein activation.

Materials:

-

Membranes from CHO-K1 cells expressing the human mGlu2 receptor.

-

[35S]-GTPγS.

-

GTPγS.

-

GDP.

-

JNJ-46281222.

-

Glutamate.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4).

-

Other reagents as for the radioligand binding assay.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add cell membranes, GDP (to ensure G-proteins are in the inactive state), and the desired concentrations of JNJ-46281222 and glutamate.

-

Pre-incubate for a short period (e.g., 15 minutes) at 30°C.

-

Initiate the reaction by adding [35S]-GTPγS.

-

Incubate at 30°C for a defined time (e.g., 60 minutes).

-

Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration and wash as described for the radioligand binding assay.

-

Measure the incorporated [35S]-GTPγS by scintillation counting.

-

-

Data Analysis:

-

Subtract non-specific binding to get specific binding.

-

Plot the specific binding against the concentration of the agonist (glutamate) in the presence and absence of JNJ-46281222.

-

Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This is a competitive immunoassay to measure intracellular cAMP levels.[8][16][17][18][19]

Objective: To quantify the inhibitory effect of JNJ-46281222 on adenylyl cyclase activity by measuring changes in intracellular cAMP.

Materials:

-

Whole cells expressing the mGlu2 receptor.

-

HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody).

-

Forskolin (an adenylyl cyclase activator).

-

JNJ-46281222.

-

Glutamate.

-

Cell culture medium.

-

384-well white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Stimulation:

-

Plate cells in a 384-well plate.

-

Pre-treat cells with JNJ-46281222 and glutamate for a specific time.

-

Stimulate the cells with forskolin to induce cAMP production.

-

-

Lysis and Detection:

-

Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP antibody).

-

Incubate at room temperature to allow for the competition between cellular cAMP and cAMP-d2 for antibody binding.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the ratio of the two fluorescence signals.

-

The signal is inversely proportional to the amount of cAMP produced.

-

Generate a standard curve using known concentrations of cAMP to quantify the cAMP levels in the samples.

-

Conclusion

JNJ-46281222 is a potent and selective positive allosteric modulator of the mGlu2 receptor. Its primary mechanism of action involves the potentiation of glutamate-induced activation of the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channels such as GIRK, ultimately resulting in a decrease in neuronal excitability. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on mGlu2 receptor modulators. Further research is warranted to fully elucidate the potential involvement of other signaling pathways and to translate these preclinical findings into therapeutic applications.

References

- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Synergistic Activation of G Protein–Gated Inwardly Rectifying Potassium Channels by the βγ Subunits of G Proteins and Na+ and Mg2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabotropic glutamate receptors activate G-protein-coupled inwardly rectifying potassium channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Metabotropic Glutamate Receptors Activate G-Protein-Coupled Inwardly Rectifying Potassium Channels in XenopusOocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ-46281222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 18. revvity.com [revvity.com]

- 19. dovepress.com [dovepress.com]

JNJ-46281222: A Deep Dive into its Modulation of Glutamatergic Transmission

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular and cellular effects of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). The data and methodologies presented herein are compiled from foundational in vitro studies to offer a detailed understanding of its mechanism of action and its implications for glutamate transmission.

Core Mechanism of Action

JNJ-46281222 enhances the activity of the mGlu2 receptor, a presynaptic autoreceptor that plays a crucial role in regulating glutamate release.[1][2] As a PAM, JNJ-46281222 does not activate the receptor directly but potentiates the response of the receptor to its endogenous ligand, glutamate.[1][2] This allosteric modulation leads to a more robust inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in presynaptic glutamate release. This mechanism is of significant interest for therapeutic strategies in conditions characterized by glutamate dysregulation, such as certain neurological and psychiatric disorders.[1]

Quantitative Analysis of In Vitro Pharmacology

The following tables summarize the key quantitative parameters defining the interaction of JNJ-46281222 with the human mGlu2 receptor, as determined in studies using Chinese Hamster Ovary (CHO-K1) cells stably expressing the receptor.

Table 1: Binding Affinity and Potency of JNJ-46281222 [1][2][3][4]

| Parameter | Value | Description |

| KD | 1.7 nM | Dissociation constant, indicating high binding affinity to the mGlu2 receptor. |

| Bmax | 1.1 pmol/mg protein | Maximum number of binding sites in the experimental preparation. |

| pEC50 | 7.71 ± 0.02 | Potency in the presence of an EC20 concentration of glutamate, reflecting its high modulatory efficacy. |

| Intrinsic Activity | 42 ± 3% | Submaximal receptor activation in the absence of glutamate. |

Table 2: Influence of Glutamate and GTP on [3H]-JNJ-46281222 Binding [1][2][3][5]

| Condition | Effect on [3H]-JNJ-46281222 Binding | Implication |

| Presence of Glutamate | > 2-fold increase | Orthosteric agonist binding enhances the binding of the PAM. |

| Presence of GTP | 65% inhibition | Indicates a preference of the PAM for the G protein-coupled state of the receptor. |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling cascade initiated by the activation of the mGlu2 receptor and the modulatory role of JNJ-46281222.

Caption: Signaling pathway of mGlu2 receptor modulation by JNJ-46281222.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize JNJ-46281222.

Radioligand Binding Assays

These assays were crucial for determining the binding affinity of JNJ-46281222 to the mGlu2 receptor.

-

Preparation of Cell Membranes: CHO-K1 cells stably expressing the human mGlu2 receptor were harvested and homogenized in a buffer solution. The cell membranes were then isolated through centrifugation and stored at -80°C.

-

Saturation Binding: To determine the KD and Bmax, cell membranes were incubated with increasing concentrations of [3H]-JNJ-46281222. Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand. The specific binding was calculated by subtracting the non-specific binding from the total binding.

-

Displacement Assays: To determine the pIC50, cell membranes were incubated with a fixed concentration of [3H]-JNJ-46281222 and increasing concentrations of unlabeled JNJ-46281222.

-

Data Analysis: The binding data were analyzed using non-linear regression to fit to a one-site or two-site binding model to derive the binding parameters.

[35S]-GTPγS Binding Assays

This functional assay measures the activation of G proteins following receptor stimulation and was used to determine the potency of JNJ-46281222.

-

Assay Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]-GTPγS, allows for the quantification of G protein activation by measuring the incorporated radioactivity.

-

Procedure: Cell membranes expressing the mGlu2 receptor were incubated with [35S]-GTPγS, GDP, and varying concentrations of glutamate and JNJ-46281222. The reaction was terminated by rapid filtration, and the amount of membrane-bound [35S]-GTPγS was quantified by liquid scintillation counting.

-

Data Analysis: Concentration-response curves were generated to determine the pEC50 and the maximal effect (Emax) of JNJ-46281222 in the presence of a fixed concentration of glutamate.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures and the logical framework for understanding the allosteric modulation by JNJ-46281222.

References

- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ-46281222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of JNJ-46281222: A Potent Allosteric Modulator of the mGlu2 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-46281222 is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), a G-protein coupled receptor that has emerged as a promising therapeutic target for various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of JNJ-46281222. It includes a summary of its binding and functional properties, detailed experimental protocols for key assays, and a plausible synthetic route. Visualizations of its mechanism of action and experimental workflows are provided to facilitate a deeper understanding of this important research compound.

Discovery and Pharmacological Profile

JNJ-46281222, with the chemical name 3-(Cyclopropylmethyl)-7-[(4-phenyl-1-piperidinyl)methyl]-8-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine, was identified as a potent and selective mGlu2 PAM. Allosteric modulation of the mGlu2 receptor presents a potential therapeutic strategy for conditions such as schizophrenia and anxiety.[1][2] JNJ-46281222 enhances the receptor's response to the endogenous agonist, glutamate.[1]

Binding Affinity and Potency

JNJ-46281222 exhibits nanomolar affinity for the mGlu2 receptor.[1][2][3] Its binding is influenced by the presence of glutamate and G-proteins, indicating a preference for the active state of the receptor.[1][2][3]

| Parameter | Value | Cell Line | Reference |

| Kd | 1.7 nM | CHO-K1 cells expressing hmGlu2 | [1] |

| pKi | 8.33 | CHO-K1 cells expressing hmGlu2 | [1] |

| pEC50 (in presence of EC20 glutamate) | 7.71 ± 0.02 | CHO-K1 cells expressing hmGlu2 | [1] |

| Maximal Response (vs. 1 mM glutamate) | 193 ± 5% | CHO-K1 cells expressing hmGlu2 | [1] |

| pEC50 (in absence of glutamate) | 6.75 ± 0.08 | CHO-K1 cells expressing hmGlu2 | [1] |

| Submaximal Receptor Activation (in absence of glutamate) | 42 ± 3% | CHO-K1 cells expressing hmGlu2 | [1] |

Mechanism of Action

JNJ-46281222 binds to an allosteric site on the mGlu2 receptor, distinct from the orthosteric site where glutamate binds. This binding event potentiates the receptor's response to glutamate. Computational docking and molecular dynamics studies suggest that JNJ-46281222 interacts with a hydrophobic cluster of amino acids within the transmembrane domain of the receptor.[1] This interaction is thought to induce conformational changes that facilitate receptor activation.[1][3]

Synthesis of JNJ-46281222

While a specific, detailed synthesis protocol for JNJ-46281222 is not publicly available, the synthesis of its close analog, JNJ-42153605, has been described and provides a representative route for this class of 1,2,4-triazolo[4,3-a]pyridines.[4] The general approach involves the construction of the triazolopyridine core followed by the introduction of the side chains.

A plausible synthetic scheme would likely start from a substituted 2-chloropyridine, which is then converted to a 2-hydrazinopyridine. Cyclization with an appropriate reagent would form the triazolopyridine core. Subsequent functionalization at the 7-position, for instance via a chloromethyl intermediate, would allow for the introduction of the 4-phenylpiperidine moiety.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of JNJ-46281222, based on published studies.[1]

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled ligand.

Materials:

-

CHO-K1 cell membranes stably expressing the human mGlu2 receptor.

-

[3H]-JNJ-46281222 (radioligand).

-

Unlabeled JNJ-46281222 (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and counter.

Protocol:

-

Prepare dilutions of [3H]-JNJ-46281222 in assay buffer.

-

In a 96-well plate, add cell membranes (20-30 µg of protein per well).

-

Add the [3H]-JNJ-46281222 dilutions.

-

For non-specific binding determination, add a high concentration of unlabeled JNJ-46281222 (e.g., 10 µM) to a set of wells.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax.

[35S]GTPγS Functional Assays

This assay measures the activation of G-proteins coupled to the receptor of interest and is used to determine the potency (EC50) and efficacy of a compound.

Materials:

-

CHO-K1 cell membranes expressing hmGlu2.

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP.

-

JNJ-46281222.

-

Glutamate (orthosteric agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4).

Protocol:

-

Prepare dilutions of JNJ-46281222.

-

Pre-incubate cell membranes with GDP and the test compound (JNJ-46281222) in the assay buffer.

-

To determine the potentiating effect, add a fixed concentration of glutamate (e.g., the EC20 concentration, which is 4 µM).[1]

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a defined period at a controlled temperature (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration.

-

Wash the filters and measure the bound radioactivity by scintillation counting.

-

Plot the data as a dose-response curve to calculate the pEC50 and maximal response.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in ligand binding and receptor activation.

Protocol:

-

Identify putative binding site residues based on homology modeling and docking studies.

-

Design primers containing the desired mutation.

-

Use a commercial site-directed mutagenesis kit to introduce the mutation into the plasmid DNA encoding the mGlu2 receptor.

-

Transform the mutated plasmid into competent E. coli for amplification.

-

Isolate the plasmid DNA and verify the mutation by DNA sequencing.

-

Transfect the mutated plasmid into a suitable cell line (e.g., CHO-K1).

-

Perform radioligand binding and functional assays on the mutant receptors as described above to assess the impact of the mutation on the binding and activity of JNJ-46281222. For instance, mutations like F643A and N735D have been shown to significantly decrease the binding of JNJ-46281222.[5]

Conclusion

JNJ-46281222 is a valuable pharmacological tool for studying the mGlu2 receptor. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications. The experimental protocols and synthetic strategies outlined in this guide provide a foundation for researchers working with this compound and in the broader field of mGlu2 receptor drug discovery. Further research with JNJ-46281222 and similar compounds will continue to enhance our understanding of the therapeutic potential of mGlu2 allosteric modulation.

References

- 1. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(Cyclopropylmethyl)-7-((4-(4-[11C]methoxyphenyl)piperidin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Synthesis and preliminary evaluation for PET imaging of metabotropic glutamate receptor subtype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjsocmed.com]

- 4. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

JNJ-46281222: A Technical Guide to its Therapeutic Potential as a Positive Allosteric Modulator of mGlu2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). This document details its mechanism of action, potential therapeutic targets, quantitative pharmacological data, and the experimental protocols used for its characterization.

Core Mechanism of Action

JNJ-46281222 exerts its effects by binding to an allosteric site on the mGlu2 receptor, a class C G-protein coupled receptor (GPCR).[1] This binding event does not directly activate the receptor but rather enhances its sensitivity to the endogenous agonist, glutamate.[1] The binding of JNJ-46281222 is potentiated by the presence of glutamate and diminished by GTP, indicating a preferential interaction with the G-protein-bound, active state of the receptor.[1] By amplifying the natural signaling of glutamate at mGlu2 receptors, JNJ-46281222 offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in a variety of neurological and psychiatric disorders.

Potential Therapeutic Targets

The primary therapeutic target of JNJ-46281222 is the metabotropic glutamate receptor 2 (mGlu2). These receptors are predominantly located on presynaptic terminals in the central nervous system, where they function as autoreceptors to inhibit the release of glutamate. By potentiating the action of glutamate at these presynaptic receptors, JNJ-46281222 can dampen excessive glutamatergic activity. This mechanism of action suggests potential therapeutic utility in conditions characterized by glutamate excitotoxicity or dysregulation, including:

-

Schizophrenia: Dysregulated glutamate signaling is a key hypothesis in the pathophysiology of schizophrenia. By reducing excessive glutamate release, mGlu2 PAMs like JNJ-46281222 may help to ameliorate both positive and negative symptoms.

-

Anxiety Disorders: Over-activity in glutamatergic pathways is also associated with anxiety. The inhibitory effect of mGlu2 activation on glutamate release presents a promising target for anxiolytic drug development.

-

Other Neurological and Psychiatric Disorders: The role of glutamate in various other central nervous system disorders makes mGlu2 a target of interest for conditions such as depression and epilepsy.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of JNJ-46281222.

Table 1: Binding Affinity and Potency of JNJ-46281222 at the mGlu2 Receptor

| Parameter | Value | Description | Reference |

| Kd | 1.7 nM | Dissociation constant, a measure of binding affinity determined by saturation binding experiments with [3H]-JNJ-46281222. | [1][2] |

| pKi | 8.33 | The negative logarithm of the inhibition constant, indicating the affinity of the unlabeled ligand in displacing a radioligand. | [1] |

| pEC50 | 7.71 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. | [2] |

Table 2: Receptor Affinity (pKi) of Various mGlu2 Allosteric Modulators Determined by [3H]-JNJ-46281222 Displacement

| Compound | pKi |

| JNJ-46281222 | 8.33 ± 0.14 |

| RO4491533 | 8.09 ± 0.09 |

| JNJ-40068782 | 7.58 ± 0.08 |

| BINA | 7.22 ± 0.15 |

| THIIC | 7.10 ± 0.04 |

| AZD8529 | 6.43 ± 0.03 |

| Data are presented as mean ± SEM. |

Experimental Protocols

The characterization of JNJ-46281222 involves several key in vitro assays. Detailed methodologies for two of these critical experiments are provided below.

[3H]-JNJ-46281222 Radioligand Binding Assay

This assay is used to determine the binding affinity of JNJ-46281222 to the mGlu2 receptor.

Materials:

-

Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.

-

[3H]-JNJ-46281222 (radioligand).

-

Unlabeled JNJ-46281222 or other competing ligands.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

GF/C filter plates.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, [3H]-JNJ-46281222 (at a concentration near its Kd), and varying concentrations of unlabeled JNJ-46281222 (for competition assays) or buffer (for saturation assays). The total incubation volume is typically 100-200 µL.

-

Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. For saturation assays, plot specific binding against the concentration of [3H]-JNJ-46281222 to determine Kd and Bmax. For competition assays, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, which can then be converted to a Ki value.

[35S]-GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor in the presence of JNJ-46281222 and glutamate.

Materials:

-

Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.

-

[35S]-GTPγS (non-hydrolyzable GTP analog).

-

Glutamate.

-

JNJ-46281222.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4.

-

WGA-coated SPA beads.

-

Microplate scintillation counter.

Protocol:

-

Membrane and Bead Preparation: Pre-incubate the cell membranes with WGA-coated SPA beads in assay buffer.

-

Incubation Mixture: In a 96-well plate, combine the membrane/bead mixture, GDP (to ensure G-proteins are in the inactive state), [35S]-GTPγS, a fixed concentration of glutamate (typically the EC20), and varying concentrations of JNJ-46281222.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Signal Detection: During the incubation, as the mGlu2 receptors are activated, the associated Gα subunit will exchange GDP for [35S]-GTPγS. The proximity of the bound [35S] to the SPA bead will generate a light signal.

-

Measurement: Measure the scintillation signal using a microplate scintillation counter.

-

Data Analysis: Plot the scintillation counts against the concentration of JNJ-46281222 to generate a dose-response curve and determine the EC50 and Emax values.

Visualizations

mGlu2 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the mGlu2 receptor and the modulatory role of a positive allosteric modulator like JNJ-46281222.

Caption: mGlu2 receptor signaling pathway modulated by JNJ-46281222.

Experimental Workflow for [3H]-JNJ-46281222 Radioligand Binding Assay

The following diagram outlines the key steps in the radioligand binding assay.

Caption: Workflow for the [3H]-JNJ-46281222 radioligand binding assay.

References

Methodological & Application

Application Notes and Protocols for JNJ-46281222 In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental application of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). Due to the limited public availability of specific in vivo protocols for JNJ-46281222, this document includes representative protocols derived from preclinical studies of structurally and functionally similar mGluR2 PAMs. These protocols are intended to serve as a starting point for study design.

Mechanism of Action and Signaling Pathway

JNJ-46281222 enhances the response of the mGluR2 to its endogenous ligand, glutamate. As a PAM, it binds to an allosteric site on the receptor, distinct from the glutamate binding site. This binding event increases the affinity and/or efficacy of glutamate, leading to a more robust downstream signaling cascade upon receptor activation. The mGluR2 is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction of neurotransmitter release, particularly glutamate, in brain regions where mGluR2 is expressed.

Figure 1: mGluR2 Signaling Pathway Modulation by JNJ-46281222.

Quantitative Data Summary

The following tables summarize key quantitative data for JNJ-46281222 and related mGluR2 PAMs.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 1.7 nM | Human mGluR2 expressing CHO-K1 cells | [1][2] |

| pEC50 | 7.71 | Human mGluR2 expressing cells | [3] |

| In Vitro Potency (EC50) | 147 ± 42 nM | [35S]GTPγS binding assay (hmGlu2 CHO cells) | [4][5] |

| In Vitro Potency (EC50) | 64 ± 29 nM | Ca2+ mobilization assay (hmGlu2 Gα16 HEK293 cells) | [4][5] |

Table 1: In Vitro Quantitative Data for JNJ-46281222.

| Compound | Animal Model | Dose Range | Route | Key In Vivo Finding | Reference |

| JNJ-40411813 | Rat | 16 mg/kg (ED50) | p.o. | Ex vivo mGluR2 receptor occupancy | [5] |

| JNJ-40411813 | Rat | 10 mg/kg | p.o. | Cmax: 938 ng/mL at 0.5 h; Oral Bioavailability: 31% | [4][5] |

| AZD8529 | Rat | 20-40 mg/kg | s.c. | Decreased cue-induced methamphetamine seeking | [6] |

| AZD8529 | Squirrel Monkey | 0.3-3 mg/kg | i.m. | Decreased nicotine self-administration | [2] |

| BINA | Rat | 10-30 mg/kg | i.p. | Reversed MK-801-induced social memory impairment | [1] |

| BINA | MPTP-lesioned Marmoset | 0.1-10 mg/kg | - | Reduced L-DOPA-induced dyskinesia and psychosis-like behaviors | [7] |

Table 2: Representative In Vivo Data for mGluR2 PAMs.

Experimental Protocols

The following are detailed, representative protocols for in vivo studies using an mGluR2 PAM like JNJ-46281222 in rodent models of schizophrenia and addiction. Note: These protocols are based on studies with similar compounds and should be optimized for JNJ-46281222.

Representative In Vivo Experimental Workflow

Figure 2: General Workflow for In Vivo Efficacy Studies.

Protocol 1: Assessment in a Rodent Model of Schizophrenia-like Behaviors

This protocol is adapted from studies using mGluR2 PAMs to ameliorate behavioral deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine.

1. Animals:

-

Male C57BL/6J mice (8-10 weeks old) or Sprague-Dawley rats (250-300 g).

-

House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

-

Allow at least one week of acclimatization before the start of the experiment.

2. Reagents and Materials:

-

JNJ-46281222

-

Vehicle (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)).[4]

-

PCP hydrochloride or Ketamine hydrochloride.

-

Saline (0.9% NaCl).

-

Standard laboratory equipment for injections (syringes, needles).

-

Behavioral testing apparatus (e.g., open field arena, social interaction chambers).

3. Experimental Procedure:

a. Formulation of JNJ-46281222:

-

Prepare a stock solution of JNJ-46281222 in DMSO.

-

For the working solution, dilute the stock solution with the appropriate volume of 20% SBE-β-CD in saline to achieve the final desired concentration and a final DMSO concentration of 10%.[4]

-

Prepare fresh on the day of the experiment.

b. Induction of Schizophrenia-like Behaviors:

-

Acute Model: Administer PCP (e.g., 5 mg/kg, s.c.) or ketamine (e.g., 30 mg/kg, i.p.) to induce hyperlocomotion and social withdrawal.

-

Sub-chronic Model: Administer PCP or ketamine for several consecutive days to induce more persistent cognitive and negative symptom-like deficits.

c. Treatment Administration:

-

Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + PCP, JNJ-46281222 (dose 1) + PCP, JNJ-46281222 (dose 2) + PCP).

-

Administer JNJ-46281222 (e.g., 1, 3, 10 mg/kg, i.p. or p.o.) or vehicle 30-60 minutes prior to the administration of the NMDA receptor antagonist.

d. Behavioral Assessment:

-

Hyperlocomotion: Immediately after PCP/ketamine administration, place the animal in an open field arena and record locomotor activity for 60-90 minutes using an automated tracking system.

-

Social Interaction: Assess social behavior in a three-chamber social approach test or a dyadic social interaction test. Measure parameters such as time spent in the chamber with a novel animal versus an object, and duration of social sniffing.

-

Cognitive Function: Evaluate working memory using tasks like the Y-maze spontaneous alternation or novel object recognition test.

4. Data Analysis:

-

Analyze quantitative data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between treatment groups.

-

A p-value of <0.05 is typically considered statistically significant.

Protocol 2: Assessment in a Rodent Model of Drug Addiction and Relapse

This protocol is based on preclinical models of drug self-administration and reinstatement of drug-seeking behavior.

1. Animals:

-

Male Wistar or Sprague-Dawley rats (300-400 g) surgically implanted with intravenous catheters.

-

House animals individually in a controlled environment with a reverse 12-hour light/dark cycle.

2. Reagents and Materials:

-

JNJ-46281222.

-

Vehicle (as described in Protocol 1).

-

Drug of abuse (e.g., cocaine hydrochloride, nicotine hydrogen tartrate).

-

Heparinized saline for catheter flushing.

-

Operant conditioning chambers equipped with levers, cue lights, and an infusion pump.

3. Experimental Procedure:

a. Drug Self-Administration Training:

-

Train rats to self-administer the drug of abuse (e.g., cocaine, 0.5 mg/kg/infusion) in daily 2-hour sessions. Lever presses on the "active" lever result in a drug infusion and presentation of a cue (e.g., light), while presses on the "inactive" lever have no consequence.

-

Continue training until stable responding is achieved (e.g., <20% variation in infusions over 3 consecutive days).

b. Extinction and Reinstatement:

-

Following stable self-administration, begin extinction sessions where active lever presses no longer result in drug infusion or cue presentation.

-

Continue extinction sessions until responding on the active lever is significantly reduced (e.g., <25% of the average of the last 3 self-administration days).

-

To test for reinstatement of drug-seeking, administer a priming dose of the drug (e.g., cocaine, 10 mg/kg, i.p.) or present the drug-associated cue.

c. Treatment Administration:

-

On the day of the reinstatement test, administer JNJ-46281222 (e.g., 10, 20, 40 mg/kg, s.c.) or vehicle 30-60 minutes before the reinstatement trigger (drug prime or cue presentation).[6]

4. Data Collection and Analysis:

-

Record the number of presses on the active and inactive levers during the reinstatement session.

-

Analyze the data using statistical methods such as ANOVA to determine if JNJ-46281222 significantly attenuates reinstated drug-seeking behavior compared to the vehicle group.

These protocols provide a foundation for designing and conducting in vivo experiments with JNJ-46281222. Researchers should consult the cited literature for more specific details and consider pilot studies to determine the optimal dose and timing for their specific experimental conditions.

References

- 1. The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three new studies converge on promising new target for addiction treatment | EurekAlert! [eurekalert.org]

- 4. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2 AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Positive allosteric mGluR2 modulation with BINA alleviates dyskinesia and psychosis-like behaviours in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: JNJ-46281222 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a radioligand binding assay to characterize the interaction of test compounds with the metabotropic glutamate receptor 2 (mGlu2) using the selective positive allosteric modulator (PAM), [³H]-JNJ-46281222.

JNJ-46281222 is a highly potent and selective positive allosteric modulator for the mGlu2 receptor.[1][2][3][4] Its tritiated form, [³H]-JNJ-46281222, serves as a valuable radioligand for in vitro characterization of the mGlu2 allosteric binding site.[1] This document outlines the necessary reagents, equipment, and step-by-step instructions for performing saturation and competition binding assays.

Quantitative Data Summary

The following tables summarize the binding characteristics of JNJ-46281222 and its radiolabeled form at the human mGlu2 receptor.

Table 1: Radioligand Binding Affinity of [³H]-JNJ-46281222 [1]

| Parameter | Value | Cell Line |

| K_D (Dissociation Constant) | 1.7 nM | CHO-K1 cells stably expressing hmGlu2 |

| B_max (Maximum Binding Sites) | 1.1 pmol/mg protein | CHO-K1 cells stably expressing hmGlu2 |

Table 2: Affinity of Unlabeled JNJ-46281222 [1]

| Parameter | Value | Assay Type |

| pK_i (Inhibition Constant) | 8.33 | Homologous displacement |

| pEC_50 (Potency) | 7.71 ± 0.02 | [³⁵S]-GTPγS binding assay |

Signaling Pathway

JNJ-46281222 acts as a positive allosteric modulator of the mGlu2 receptor, a class C G-protein coupled receptor (GPCR). The binding of an orthosteric agonist like glutamate is enhanced in the presence of JNJ-46281222, leading to a more robust intracellular signaling cascade. The mGlu2 receptor is coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Experimental Protocols

Materials and Reagents

-

Radioligand: [³H]-JNJ-46281222

-

Cell Membranes: CHO-K1 cell membranes stably expressing the human mGlu2 receptor (hmGlu2).

-

Unlabeled Ligand: JNJ-46281222

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 10 mM MgCl₂.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

Non-specific Binding Control: 10 µM of a suitable non-radiolabeled mGlu2 ligand (e.g., the unlabeled compound 9 from the cited study).[5]

-

Scintillation Cocktail

-

96-well plates

-

Glass fiber filters (GF/C)

-

Filtration apparatus (e.g., Brandel harvester)

-

Scintillation counter

Experimental Workflow: Radioligand Binding Assay

The general workflow for both saturation and competition binding assays is illustrated below.

Protocol 1: Saturation Binding Assay

This assay determines the equilibrium dissociation constant (K_D) and the maximum number of binding sites (B_max) of [³H]-JNJ-46281222.

-

Preparation:

-

Prepare a series of dilutions of [³H]-JNJ-46281222 in assay buffer.

-

Thaw the hmGlu2-expressing cell membranes on ice and dilute to the desired concentration (e.g., 30-60 µg of protein per well) in ice-cold assay buffer.[5]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: To appropriate wells, add the diluted cell membranes and increasing concentrations of [³H]-JNJ-46281222.

-

Non-specific Binding: To a separate set of wells, add the diluted cell membranes, increasing concentrations of [³H]-JNJ-46281222, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM of compound 9) to saturate the receptors.[5]

-

Adjust the final volume of each well with assay buffer to 100 µL.[5]

-

-

Incubation:

-

Incubate the plate for 1 hour at 15°C.[5]

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through GF/C filters using a cell harvester.

-

Wash the filters multiple times (e.g., three times) with ice-cold wash buffer.[5]

-

-

Detection:

-

Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression analysis (e.g., in GraphPad Prism) to determine the K_D and B_max values.

-

Protocol 2: Competition Binding Assay

This assay is used to determine the affinity (K_i) of unlabeled test compounds by measuring their ability to displace [³H]-JNJ-46281222 from the mGlu2 receptor.

-

Preparation:

-

Prepare a fixed concentration of [³H]-JNJ-46281222 (typically 2-3 times the K_D value, e.g., 6 nM).[5]

-

Prepare serial dilutions of the unlabeled test compound.

-

Thaw and dilute the hmGlu2-expressing cell membranes as described for the saturation assay.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add the diluted cell membranes, the fixed concentration of [³H]-JNJ-46281222, and increasing concentrations of the unlabeled test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (high concentration of a standard non-radiolabeled ligand).

-

Adjust the final volume of each well with assay buffer to 100 µL.[5]

-

-

Incubation, Filtration, and Detection:

-

Follow steps 3-5 from the Saturation Binding Assay protocol.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation:

-

K_i = IC₅₀ / (1 + ([L]/K_D))

-

Where [L] is the concentration of the radioligand and K_D is its dissociation constant determined from the saturation assay.

-

-

References

- 1. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ‐46281222 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ-46281222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for [3H]JNJ-46281222 in Receptor Occupancy Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the radiolabeled positive allosteric modulator (PAM), [3H]JNJ-46281222, for studying the metabotropic glutamate receptor 2 (mGlu2). This document includes detailed protocols for in vitro binding assays and ex vivo receptor occupancy studies, along with data presentation and visualizations to facilitate experimental design and data interpretation.

Introduction

[3H]JNJ-46281222 is a tritiated, potent, and selective positive allosteric modulator for the mGlu2 receptor.[1] Its high affinity and specificity make it an invaluable tool for characterizing the mGlu2 receptor's allosteric binding site, determining receptor density, and assessing the in vivo receptor occupancy of novel therapeutic compounds.[2] The binding of [3H]JNJ-46281222 is enhanced by the presence of the orthosteric agonist glutamate and reduced by GTP, indicating a preferential binding to the G protein-coupled state of the receptor.[1]

Data Presentation

The following tables summarize the quantitative data for the binding of [3H]JNJ-46281222 to the human mGlu2 receptor, as determined in membranes from Chinese Hamster Ovary (CHO)-K1 cells stably expressing the receptor.

Table 1: In Vitro Binding Characteristics of [3H]JNJ-46281222 at the hmGlu2 Receptor

| Parameter | Value | Conditions |

| Kd | 1.7 nM | Saturation binding analysis.[1] |

| Bmax | 1.1 pmol/mg protein | Saturation binding analysis.[1] |

| pKi (for unlabeled JNJ-46281222) | 8.33 | Homologous displacement experiments. |

Table 2: Influence of Glutamate and GTP on [3H]JNJ-46281222 Binding

| Condition | Effect on [3H]JNJ-46281222 Binding | Observation |

| Presence of Glutamate | Increased binding | Enhances the number of available PAM binding sites without significantly affecting affinity.[2] |

| Presence of GTP | Decreased binding | Reduces the affinity of the PAM, indicating a preference for the G protein-coupled state of the receptor.[1] |

Signaling Pathway

The mGlu2 receptor is a class C G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation by glutamate, the receptor undergoes a conformational change, which is further stabilized by the binding of a positive allosteric modulator like JNJ-46281222 at a distinct site. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The following are detailed protocols for conducting in vitro radioligand binding assays and ex vivo receptor occupancy studies using [3H]JNJ-46281222.

In Vitro Radioligand Binding Assays

These assays are performed using membranes prepared from CHO-K1 cells stably expressing the human mGlu2 receptor.

1. Preparation of Cell Membranes

-

Culture CHO-K1 cells expressing hmGlu2 to confluency.

-

Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).

-

Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh lysis buffer.

-

Repeat the centrifugation step.

-

Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store membrane preparations at -80°C until use.

2. Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Materials:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

[3H]JNJ-46281222 (stock solution in ethanol)

-

Unlabeled JNJ-46281222 (for non-specific binding)

-

Cell membranes (20-50 µg of protein per well)

-

96-well microplates

-

Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

-

Scintillation vials and scintillation cocktail

-

-

Procedure:

-

Prepare serial dilutions of [3H]JNJ-46281222 in binding buffer to achieve a range of final concentrations (e.g., 0.1 to 30 nM).

-

For each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for non-specific binding.

-

To the total binding wells, add the appropriate concentration of [3H]JNJ-46281222.

-

To the non-specific binding wells, add the same concentration of [3H]JNJ-46281222 plus a high concentration of unlabeled JNJ-46281222 (e.g., 10 µM).

-

Add the cell membrane preparation to all wells.

-

The final assay volume should be consistent (e.g., 200 µL).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

-

Analyze the data using non-linear regression to fit a one-site binding model to determine Kd and Bmax.

-

3. Competition (Displacement) Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.

-

Materials:

-

Same as for the saturation binding assay, plus the unlabeled test compound.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound in binding buffer.

-

Set up triplicate wells for total binding (no competitor), non-specific binding (high concentration of a known ligand), and for each concentration of the test compound.

-

Add a fixed concentration of [3H]JNJ-46281222 to all wells (typically at a concentration close to its Kd).

-

Add the corresponding concentrations of the test compound or vehicle to the appropriate wells.

-

Add the cell membrane preparation to all wells.

-

Incubate, filter, and count as described for the saturation binding assay.

-

-

Data Analysis:

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Use non-linear regression to fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Application Notes and Protocols: JNJ-46281222 GTPγS Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-46281222 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). The mGlu2 receptor, a class C G protein-coupled receptor (GPCR), is a promising therapeutic target for various neurological and psychiatric disorders. As a PAM, JNJ-46281222 enhances the receptor's response to the endogenous agonist, glutamate. This document provides a detailed protocol for the [35S]GTPγS binding assay, a functional assay used to characterize the activity of JNJ-46281222 on the mGlu2 receptor.

The [35S]GTPγS binding assay measures the activation of G proteins, a key initial step in GPCR signaling. Upon receptor activation by an agonist, the associated G protein exchanges guanosine diphosphate (GDP) for guanosine triphosphate (GTP). This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon activation and accumulates, allowing for quantification of receptor activity. For the mGlu2 receptor, which couples to Gαi/o proteins, this assay can effectively determine the potency and efficacy of ligands.

Signaling Pathway